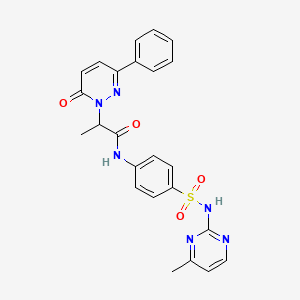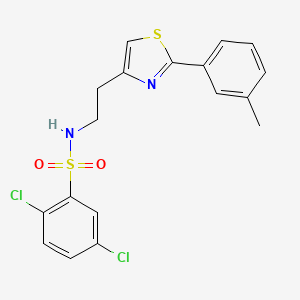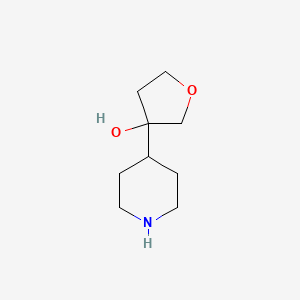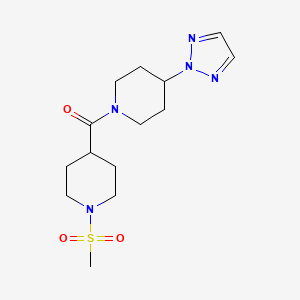
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a useful research compound. Its molecular formula is C24H22N6O4S and its molecular weight is 490.54. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Development
Compounds with structures similar to N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide have been synthesized and evaluated for their biological activities. For instance, the synthesis of substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles has shown potential anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. Molecular docking studies of these compounds against Bcl-2 protein have indicated good binding affinity, suggesting their potential as anticancer agents (Parveen et al., 2017).
Pesticide Development
Another research direction involves the development of systemic insecticides. A study on N-hetaryl-[2(1H)-pyridinylidene]cyanamides, inspired by known insecticidal compounds, demonstrated excellent aphicidal activity in vegetables and cotton when applied as foliar spray, soil drench, or seed dressing. These compounds, acting as full nicotinic acetylcholine receptor (nAChR) agonists, offer an alternative to currently registered nAChR competitive modulators, with a better risk profile for bee pollinators (Jeschke et al., 2022).
Molecular Docking and SAR Analysis
The understanding of structure-activity relationships (SAR) is crucial in drug design. Compounds similar to the one have been studied for their molecular docking properties, providing insights into their interaction with biological targets. For instance, compounds synthesized from 4-substituted pyridine-3-sulfonamides showed promising anticancer activity, with molecular docking studies helping to elucidate their mechanism of action (Szafrański & Sławiński, 2015).
Antimicrobial and Antitumor Activities
The exploration of novel sulfonamide-Schiff's bases, thiazolidinones, benzothiazinones, and their C-nucleoside derivatives has revealed significant cytotoxic effects against specific cancer cell lines, with some compounds showing considerable antimicrobial activity. These findings underline the therapeutic potential of such compounds in treating infections and cancer (Kamel et al., 2010).
Eigenschaften
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4S/c1-16-14-15-25-24(26-16)29-35(33,34)20-10-8-19(9-11-20)27-23(32)17(2)30-22(31)13-12-21(28-30)18-6-4-3-5-7-18/h3-15,17H,1-2H3,(H,27,32)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZCWXMYUNOPDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B2933545.png)
![N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2933549.png)
![1-(Naphthalen-1-ylmethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2933550.png)
![7-(3,4-dimethylphenyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2933551.png)
![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide](/img/structure/B2933552.png)

![1-Methyl-3-(1-(morpholinosulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2933554.png)


![2-(4-Chlorophenyl)-3-{[4-(3-chlorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B2933559.png)
![Tert-butyl 2-[4-[(prop-2-enoylamino)methyl]benzoyl]-2,7-diazaspiro[3.4]octane-7-carboxylate](/img/structure/B2933560.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide](/img/structure/B2933561.png)